molecular formula C10H15Cl2N3O2 B1520813 5-(Piperazine-1-carbonyl)-1,2-dihydropyridin-2-one dihydrochloride CAS No. 1240529-45-6

5-(Piperazine-1-carbonyl)-1,2-dihydropyridin-2-one dihydrochloride

Cat. No. B1520813
M. Wt: 280.15 g/mol
InChI Key: SNYQPHOEVQXKGG-UHFFFAOYSA-N
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Description

Piperazine is a common component in a variety of pharmaceutical and industrial compounds. It’s an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives have been synthesized and evaluated for their inhibitory activities toward acetylcholinesterase (AChE) .


Synthesis Analysis

Piperazine derivatives can be synthesized in medium to good yields by acylation reactions of piperazine with various agents . For example, unsaturated piperazine and homopiperazine derivatives were synthesized by acylation reactions of piperazine and homopiperazine with methacrylic anhydride and benzoyl chloride .


Molecular Structure Analysis

The molecular structure of piperazine derivatives can be determined by various methods such as melting point analysis, 1 H NMR, 13 C NMR, HRMS, and FTIR .


Chemical Reactions Analysis

Piperazine containing dihydrofuran compounds can be obtained from radical addition and cyclizations of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds .


Physical And Chemical Properties Analysis

Piperazine is freely soluble in water and ethylene glycol, but insoluble in diethyl ether . It’s a weak base with two pKb of 5.35 and 9.73 at 25 °C .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry .
  • Summary of the Application: Piperazine containing dihydrofuran compounds were synthesized and evaluated for their inhibitory activities toward acetylcholinesterase (AChE), an enzyme that plays a key role in Alzheimer’s disease .
  • Methods of Application or Experimental Procedures: The compounds were synthesized by acylation reactions of piperazine with methacrylic anhydride and benzoyl chloride. These were then subjected to radical addition and cyclizations with 1,3-dicarbonyl compounds such as dimedone, ethyl acetoacetate, and acetylacetone mediated by Mn (OAc) 3 .
  • Results or Outcomes: The compounds showed inhibitory activities toward AChE. Compounds 5c, 5d, 5e, 5i, and 5l showed the highest inhibitory activities with IC 50 values of 5.79, 3.89, 5.07, 4.30, and 2.24 µM, respectively .

Safety And Hazards

Piperazine and its derivatives should be handled with care. They may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Piperazine derivatives have shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer’s disease (AD) . Therefore, future research could focus on optimizing these compounds for better efficacy and safety.

properties

IUPAC Name

5-(piperazine-1-carbonyl)-1H-pyridin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2.2ClH/c14-9-2-1-8(7-12-9)10(15)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2,(H,12,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYQPHOEVQXKGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CNC(=O)C=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Piperazine-1-carbonyl)-1,2-dihydropyridin-2-one dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Piperazine-1-carbonyl)-1,2-dihydropyridin-2-one dihydrochloride
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5-(Piperazine-1-carbonyl)-1,2-dihydropyridin-2-one dihydrochloride
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5-(Piperazine-1-carbonyl)-1,2-dihydropyridin-2-one dihydrochloride
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5-(Piperazine-1-carbonyl)-1,2-dihydropyridin-2-one dihydrochloride
Reactant of Route 5
5-(Piperazine-1-carbonyl)-1,2-dihydropyridin-2-one dihydrochloride
Reactant of Route 6
5-(Piperazine-1-carbonyl)-1,2-dihydropyridin-2-one dihydrochloride

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